SAR-Driven TSSK2 Inhibitory Activity: Potency Variation Within the Pyrimidine Series
In a systematic SAR study of TSSK2 inhibitors, pyrimidine core replacements produced widely divergent potencies. Although 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine was not directly tested as a final inhibitor, the scaffold is a synthetic precursor to the 2-anilino-pyrimidine series wherein compound 35 (a close structural congener) achieved a TSSK2 IC50 of 58 ± 2 nM, versus 690 ± 140 nM for a pyrimidine analog (compound 34) and 3800 ± 100 nM for a pyrrolopyrimidine variant (compound 36), representing a 65-fold potency range across minimal structural changes [1]. This underscores that the 4,5-dichloro-6-trifluoromethyl substitution pattern constitutes a privileged starting point for generating potent TSSK2 inhibitors, with minor derivatization yielding low-nanomolar activity.
| Evidence Dimension | TSSK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived congener (Compound 35): 58 ± 2 nM |
| Comparator Or Baseline | Compound 34 (pyrimidine analog): 690 ± 140 nM; Compound 36 (pyrrolopyrimidine): 3800 ± 100 nM |
| Quantified Difference | Approximately 12-fold more potent than Compound 34; 65-fold more potent than Compound 36 |
| Conditions | In vitro TSSK2 mobility shift assay; mean ± SEM of at least 3 independent experiments |
Why This Matters
Procurement of this specific scaffold enables access to a SAR landscape where minor modifications yield orders-of-magnitude potency improvements, a feature not shared by regioisomeric dichloropyrimidine starting materials.
- [1] Hawkinson JE, et al. Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2). ChemMedChem, 2017; 12(22): 1857–1865, Table 4. View Source
